molecular formula C9H13Cl2N3 B2467934 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 1197228-71-9

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No. B2467934
CAS RN: 1197228-71-9
M. Wt: 234.12
InChI Key: PSNLQKXSYHKDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antiviral properties. In addition, it has been shown to modulate the activity of certain neurotransmitters, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antiviral properties. In addition, it has been shown to modulate the activity of certain neurotransmitters, which may contribute to its anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride. One area of research could be to further explore its potential use in medicinal chemistry, particularly for the treatment of cancer and viral infections. Another area of research could be to further explore its potential use in biochemistry, particularly for the study of enzyme activity. Furthermore, future research could focus on understanding the mechanism of action of this compound and identifying new compounds with similar properties.
In conclusion, this compound is a unique compound with many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research in this area could lead to the development of new treatments for cancer and viral infections, as well as a better understanding of enzyme activity and neurotransmitter modulation.

Synthesis Methods

The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves the reaction of 2-ethylbenzimidazole with ammonium chloride and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride has been extensively used in scientific research for its potential use in various fields. This compound has been studied for its potential use in medicinal chemistry, where it has been shown to have antitumor and antiviral properties. In addition, it has been studied for its potential use in biochemistry, where it has been shown to inhibit the activity of certain enzymes. Furthermore, it has been studied for its potential use in pharmacology, where it has been shown to have anxiolytic and antidepressant properties.

properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,2,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNLQKXSYHKDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.